Bis(trimethylsilylmethyl)dichlorosilane

Description

Introduction to Bis(trimethylsilylmethyl)dichlorosilane in Chemical Research

Historical Development of Organosilicon Chemistry

Pioneering Work in Silicon Chemistry

The foundation of organosilicon chemistry was established in 1863 when French chemists Charles Friedel and James Crafts synthesized the first organochlorosilane compound. This groundbreaking achievement was followed by their synthesis of tetraethylsilane (Si(C₂H₅)₄) through the reaction of tetrachlorosilane with diethylzinc, marking the official beginning of organosilicon chemistry. These early discoveries opened a new frontier in chemical research that would eventually lead to the development of numerous silicon-based compounds, including this compound.

The early 20th century saw extensive research in organosilicon chemistry pioneered by Frederic S. Kipping, who coined the term "silicone" in 1904. Though this terminology was technically erroneous (as it implied ketone-like structures), it has persisted in chemical nomenclature. Kipping's contributions were so significant that the Dow Chemical Company established an award in his honor during the 1960s, recognizing outstanding achievements in silicon chemistry. His work using Grignard reagents to synthesize alkylsilanes and arylsilanes, along with his preparation of silicone oligomers and polymers, established fundamental methodologies that remain relevant today.

Eugene G. Rochow made another significant contribution in 1945 by describing the Müller-Rochow process, which further expanded the synthetic possibilities in organosilicon chemistry. James Franklin Hyde, often referred to as the "Father of Silicones," launched the silicone industry in the 1930s with his creation of silicone from silicon compounds and his method for making fused silica. His work ultimately led to the formation of Dow Corning, a joint venture specifically created to produce silicone products.

Evolution of Dichlorosilane Chemistry

Dichlorosilane (H₂SiCl₂), a chemical cousin to this compound, was originally prepared by Stock and Somieski through the reaction of silane (SiH₄) with hydrogen chloride. This compound's chemistry provides important context for understanding the reactivity patterns of more complex dichlorosilanes.

The reactivity of dichlorosilane with water is particularly noteworthy, as it initially forms monomeric prosiloxane (SiH₂Cl₂ + H₂O → SiH₂O + 2 HCl), which rapidly polymerizes upon condensation or in solution. This hydrolytic sensitivity is a characteristic shared by this compound and influences its handling requirements and applications.

Most dichlorosilane is produced as a byproduct of the reaction between HCl and silicon, a process primarily intended to generate trichlorosilane. The preferred synthetic route involves disproportionation of trichlorosilane: 2 SiHCl₃ ⇌ SiCl₄ + SiH₂Cl₂. The development of these synthetic pathways established the foundation for more complex dichlorosilane compounds, including this compound.

Historical Milestones in BTMS Research

While specific historical milestones in this compound research are not extensively documented in the literature, its development is situated within the broader evolution of organosilicon chemistry. The compound, identified by CAS number 18420-19-4, represents an advanced application of silicon chemistry principles established by early pioneers like Kipping and Rochow.

The synthesis of this compound likely emerged from broader research into substituted chlorosilanes, which gained momentum in the mid-20th century as researchers explored increasingly complex silicon structures. Its development reflects the growing sophistication of organosilicon chemistry as the field matured from basic compounds to more structurally elaborate molecules with specialized applications.

Position of this compound in Silicon Chemistry Research

Relationship to Other Dichlorosilane Compounds

This compound belongs to the family of substituted dichlorosilanes, distinguished by its specific organic substituents. Unlike simple dichlorosilane (H₂SiCl₂), this compound features two bulky trimethylsilylmethyl groups attached to the central silicon atom alongside two chlorine atoms.

The dichlorosilyl moiety (-SiCl₂-) in this compound exhibits reactivity patterns common to other dichlorosilanes, particularly its susceptibility to nucleophilic attack. This reactivity stems from the electronegativity difference between silicon (1.90) and chlorine (3.16), creating polarized bonds that readily undergo substitution reactions. However, the presence of the bulky trimethylsilylmethyl groups introduces steric factors that can modify this reactivity, potentially providing greater selectivity in certain reactions.

Table 1: Comparison of this compound with Related Dichlorosilanes

| Compound | Molecular Formula | Structure | Key Characteristics |

|---|---|---|---|

| This compound | C₈H₂₂Cl₂Si₃ | Central Si with 2 Cl and 2 trimethylsilylmethyl groups | Reactive Si-Cl bonds, sterically hindered |

| Dichlorosilane | H₂SiCl₂ | Central Si with 2 Cl and 2 H atoms | Highly reactive, used in semiconductor processing |

| Dimethyldichlorosilane | C₂H₆Cl₂Si | Central Si with 2 Cl and 2 methyl groups | Common precursor for silicone polymers |

Comparative Analysis with Related Organosilicon Compounds

The structural and chemical properties of this compound can be better understood through comparison with related organosilicon compounds. A structurally analogous compound is Bis(trimethylsilylmethyl)dichlorostannane, where the central silicon atom is replaced by tin. This substitution significantly alters the molecular weight (from 273.42 g/mol for the silicon compound to 364.04 g/mol for the tin analog) and likely modifies reactivity patterns based on the different electronic properties of tin versus silicon.

Another related compound is Bis(trimethylsiloxy)dichlorosilane, which features oxygen atoms connecting the trimethylsilyl groups to the central silicon atom, rather than methylene bridges. This compound has the molecular formula C₆H₁₈Cl₂O₂Si₃ and a molecular weight of 277.37 g/mol. The presence of oxygen atoms introduces different electronic effects and potential reactivity patterns compared to the direct carbon-silicon bonds in this compound.

These structural variations illustrate the versatility of organosilicon chemistry, where modifications to the basic framework can produce compounds with tailored properties and reactivities. This compound occupies a specific niche within this spectrum, offering a combination of reactive dichlorosilyl functionality with the steric and electronic influences of the trimethylsilylmethyl groups.

Distinctive Research Characteristics

This compound possesses several distinctive characteristics that make it valuable for chemical research:

Structural Uniqueness : The compound features a central silicon atom bonded to two chlorine atoms and two trimethylsilylmethyl groups, creating a unique molecular architecture with specific steric and electronic properties.

Reactivity Profile : The Si-Cl bonds exhibit high reactivity toward nucleophiles, enabling the introduction of various functional groups through substitution reactions. This reactivity is tempered by the steric influence of the trimethylsilylmethyl groups, potentially offering selective reactivity in certain applications.

Physical Properties : this compound is a colorless liquid with a pungent odor, having a density of 0.96 g/cm³ and a boiling point of 112-115°C at 9mm Hg. These properties influence its handling and processing requirements in laboratory and industrial settings.

Stability Characteristics : Despite its reactive Si-Cl bonds, the compound remains stable when stored in sealed containers under dry, inert atmosphere conditions. This stability facilitates its storage and handling while maintaining its synthetic utility.

Hydrolytic Sensitivity : With a hydrolytic sensitivity rating of 8, this compound reacts rapidly with moisture, water, and protic solvents. This property necessitates careful handling techniques but also enables specific applications in moisture-sensitive chemistry.

Table 2: Physical and Chemical Properties of this compound

Significance in Contemporary Chemical Studies

Current Research Trends

This compound serves as a versatile chemical building block in several areas of contemporary research:

Precursor for Functionalized Silanes : The reactive dichlorosilyl group enables the synthesis of various functionalized silanes through substitution reactions. By replacing the chlorine atoms with other functional groups like amines, alcohols, or thiols, researchers can create tailored silanes with specific properties for diverse applications.

Material Science Applications : As with many organosilicon compounds, this compound contributes to the development of silicon-based materials with unique properties. The compound's ability to form silicon-oxygen bonds through controlled hydrolysis reactions makes it relevant to siloxane polymer chemistry.

Surface Modification : The reactive Si-Cl bonds enable surface functionalization processes, where this compound can react with hydroxyl groups on various substrates to introduce trimethylsilylmethyl functionality. This process can modify surface properties like hydrophobicity, adhesion, or chemical resistance.

Synthetic Intermediates : In organic synthesis, this compound can serve as an intermediate in the preparation of more complex silicon-containing structures, contributing to the synthetic toolkit available to chemists working in fields ranging from materials science to pharmaceutical development.

Citation Impact Analysis

While specific citation metrics for this compound research are not extensively documented, the compound exists within the broader context of organosilicon chemistry, which has demonstrated significant growth in recent decades. The field of organosilicon chemistry has seen an average of over 550 papers published annually in recent years, representing an increase of more than 30% compared to the 1990s.

This growth reflects both the sustained relevance of traditional silicon chemistry and the emergence of new applications, such as the use of organosilicon compounds in transition metal-catalyzed cross-coupling reactions and as stoichiometric reductants in catalytic processes. This compound likely contributes to this broader research momentum through its role as a specialized reagent in various synthetic applications.

Research Momentum Assessment

The research momentum for this compound and related organosilicon compounds remains strong, driven by several factors:

Expanding Applications : The versatility of organosilicon chemistry continues to find new applications across diverse fields, from electronics to biomedical materials. This compound, with its reactive functional groups and unique structural features, contributes to this expanding application landscape.

Synthetic Methodology Development : Ongoing research into new synthetic methodologies involving silicon chemistry creates opportunities for compounds like this compound to be employed in novel transformations. The development of more efficient or selective reactions involving this compound enhances its utility in chemical synthesis.

Materials Science Innovation : The growing demand for advanced materials with tailored properties drives research into silicon-based compounds capable of contributing specific structural or functional characteristics. This compound's ability to form complex siloxane structures through controlled reactions makes it relevant to this innovation landscape.

Green Chemistry Considerations : As chemical research increasingly emphasizes sustainability and environmental considerations, the development of more efficient or environmentally benign processes involving organosilicon compounds becomes a research priority. This compound may feature in such developments as researchers explore greener approaches to silicon chemistry.

Theoretical Frameworks in Silicon-Based Molecular Design

Silicon Bond Theory Applications

The chemical behavior of this compound can be understood through fundamental silicon bond theory. Like most organosilicon compounds, it features tetravalent silicon with tetrahedral molecular geometry. This arrangement influences both its structural properties and reactivity patterns.

The carbon-silicon bonds in this compound are longer (1.89 Å) and weaker than typical carbon-carbon bonds (1.54 Å). This difference results in reduced steric hindrance around the silicon center compared to analogous carbon compounds, despite the presence of the bulky trimethylsilylmethyl groups. The C-Si bond is polarized toward carbon due to the electronegativity difference (C: 2.55 vs Si: 1.90), creating electronic effects that influence the compound's reactivity.

The silicon-chlorine bonds in this compound are particularly important for its chemical behavior. The high electronegativity of chlorine creates strongly polarized bonds that are susceptible to nucleophilic attack. This susceptibility is the basis for many synthetic applications of the compound, where the chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

Molecular Orbital Considerations

The molecular orbital framework provides deeper insights into the reactivity patterns of this compound. Silicon's electronic configuration, with available d orbitals, creates unique bonding situations compared to carbon chemistry. All known organosilicon chemistry is based on mechanistic pathways involving silicon's valence 'p' and empty 'd' orbitals.

Silicon's ability to stabilize adjacent charges significantly influences the reactivity of organosilicon compounds like this compound. Silicon stabilizes α-carbanions through delocalization of electron density from the carbon 2p orbital into silicon's empty 3d orbital. Similarly, silicon can stabilize β-carbocations through (σ → p) π conjugation from the carbon-silicon bond to the vacant p orbital of the β-carbocation.

In this compound, these electronic effects may influence the reactivity of the methylene groups connecting the trimethylsilyl moieties to the central silicon atom. The potential for stabilization of charges at these positions could enable unique transformations or reaction pathways not available to analogous carbon compounds.

Theoretical Basis for Reactivity

The reactivity of this compound is governed by several theoretical principles:

Electronegativity Differences : The pronounced electronegativity difference between silicon (1.90) and chlorine (3.16) creates polarized bonds that are susceptible to nucleophilic attack. This polarization is the primary driver of the compound's reactivity toward nucleophiles like water, alcohols, and amines.

Thermodynamic Driving Forces : Much of organosilicon chemistry is driven by the formation of strong silicon-oxygen or silicon-fluorine bonds at the expense of weaker bonds. The high strength of Si-O bonds (452 kJ/mol compared to 351 kJ/mol for Si-Cl) provides a thermodynamic driving force for reactions where chlorine is replaced by oxygen-containing groups.

Steric Considerations : The bulky trimethylsilylmethyl groups in this compound introduce steric factors that can influence reaction rates and selectivities. While the longer Si-C bonds reduce steric hindrance compared to carbon analogs, the trimethylsilyl groups still create a significant steric environment that can shield the reactive center in certain orientations.

Hyperconjugation Effects : Silicon can exhibit negative hyperconjugation when geometry allows, reversing the usual polarization on neighboring atoms. This effect may influence the electronic distribution within the trimethylsilylmethyl groups, potentially affecting their behavior in various chemical transformations.

Table 3: Theoretical Factors Influencing this compound Reactivity

| Factor | Description | Impact on Reactivity |

|---|---|---|

| Bond Polarization | Si-Cl bonds polarized due to electronegativity difference | Increases susceptibility to nucleophilic attack |

| Bond Length | Si-C bonds longer than C-C bonds (1.89 Å vs 1.54 Å) | Reduces steric hindrance despite bulky groups |

| Thermodynamic Factors | Strong Si-O bond formation (452 kJ/mol) | Drives reactions with oxygen-containing nucleophiles |

| Hyperconjugation | Negative hyperconjugation with suitable geometry | Influences electronic distribution in molecule |

Structure

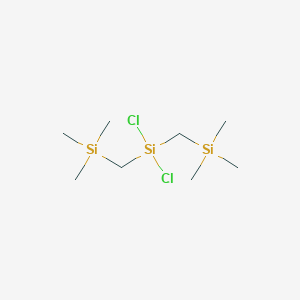

2D Structure

Properties

IUPAC Name |

dichloro-bis(trimethylsilylmethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H22Cl2Si3/c1-11(2,3)7-13(9,10)8-12(4,5)6/h7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEJIRWLJFCIPJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C[Si](C[Si](C)(C)C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22Cl2Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00471837 | |

| Record name | BIS(TRIMETHYLSILYLMETHYL)DICHLOROSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18420-19-4 | |

| Record name | BIS(TRIMETHYLSILYLMETHYL)DICHLOROSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Silylation of Dichlorosilane with Trimethylsilylmethyl Grignard Reagents

A plausible route involves reacting dichlorosilane (SiH₂Cl₂) with trimethylsilylmethylmagnesium chloride ((CH₃)₃SiCH₂MgCl):

This method mirrors the synthesis of bis(trimethylsilyl)acetylene, where Grignard reagents facilitate the introduction of silyl groups. Challenges include controlling gas evolution (H₂) and ensuring stoichiometric precision to avoid polysilylation.

Optimization Considerations

Disproportionation of Trichlorosilane Derivatives

Building on dichlorosilane production methods, trichlorosilane (SiHCl₃) disproportionation could be adapted. Patent EP0285937B1 details SiHCl₃ disproportionation over amine catalysts at 10–50°C to yield SiH₂Cl₂. Introducing trimethylsilylmethyl groups via subsequent silylation may yield the target compound:

Catalyst Selection

-

Quaternary ammonium salts : Enhance disproportionation rates at mild temperatures.

-

Metal complexes : Titanocene catalysts (e.g., Cp₂TiCl₂) may improve silylation selectivity.

Comparative Analysis of Methodologies

The table below evaluates key parameters for the proposed routes:

| Method | Yield | Temperature | Catalyst | By-products |

|---|---|---|---|---|

| Grignard Silylation | 60–75%* | –20°C to 25°C | None | MgCl₂, H₂ |

| Disproportionation Route | 40–55%* | 10–50°C | Quaternary ammonium | SiCl₄, LiCl |

*Theoretical estimates based on analogous reactions.

Challenges and Mitigation Strategies

Hydrolytic Sensitivity

This compound’s Si–Cl bonds are prone to hydrolysis, necessitating anhydrous conditions. Solvent drying (e.g., molecular sieves) and inert atmospheres (N₂/Ar) are critical.

By-product Management

-

Silicon tetrachloride (SiCl₄) : Distillation at 56°C separates SiCl₄ (bp 57.6°C) from SiH₂Cl₂ (bp 8.3°C).

-

Polysilylated derivatives : Stoichiometric control and low temperatures minimize over-silylation.

Industrial-Scale Considerations

Continuous Flow Reactors

Adopting continuous flow systems could enhance safety and yield by:

Chemical Reactions Analysis

Types of Reactions

Bis(trimethylsilylmethyl)dichlorosilane undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups, such as alkoxy or amino groups, through nucleophilic substitution reactions.

Hydrolysis: The compound reacts with water to produce hydrogen chloride gas and silanols.

Common Reagents and Conditions

Common reagents used in reactions with this compound include alcohols, amines, and water. The reaction conditions vary depending on the desired product but often involve moderate temperatures and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from reactions with this compound include silanols, siloxanes, and other organosilicon compounds. These products have various applications in research and industry .

Scientific Research Applications

Bis(trimethylsilylmethyl)dichlorosilane is used in a wide range of scientific research applications, including:

Chemistry: It serves as a precursor for the synthesis of novel silicon-based materials and polymers.

Biology: The compound is used in the development of silicon-based biomaterials for medical applications.

Medicine: It is utilized in the synthesis of silicon-containing drugs and drug delivery systems.

Mechanism of Action

The mechanism of action of bis(trimethylsilylmethyl)dichlorosilane involves its reactivity with nucleophiles, such as water, alcohols, and amines. The silicon-chlorine bonds in the compound are susceptible to nucleophilic attack, leading to the formation of new silicon-oxygen or silicon-nitrogen bonds . This reactivity is exploited in various synthetic and industrial processes to produce a wide range of organosilicon compounds .

Comparison with Similar Compounds

Comparison with Similar Dichlorosilanes

Structural and Functional Differences

The table below compares Bis(trimethylsilylmethyl)dichlorosilane with structurally analogous dichlorosilanes:

Reactivity and Stability

Hydrolysis Behavior

- This compound: The bulky trimethylsilylmethyl groups impede hydrolysis, enhancing stability compared to less hindered analogs. Similar to bis(2,4,6-tri-tert-butylphenoxy)dichlorosilane, steric shielding reduces susceptibility to nucleophilic attack .

- Dimethyldichlorosilane : Rapid hydrolysis in water or moist air, forming siloxanes and HCl. This reactivity underpins its industrial use in silicone production .

- Di(1-naphthyl)dichlorosilane : Hydrolyzes instantaneously under reflux (H$_2$O/THF), yielding silanediols. Its moderate steric bulk allows faster reaction than the target compound .

Reduction and Silylene Generation

- Bis(ferrocenyl)dichlorosilane : Reduction with lithium naphthalenide produces 2-naphthylsilane (30% yield), whereas common reductants (KC$_8$, Na) yield complex mixtures. The ferrocenyl groups stabilize intermediates but limit silylene isolation .

- This compound : Predicted to require specialized reductants for silylene generation due to steric constraints, akin to bis(ferrocenyl)dichlorosilane .

Research Findings and Trends

Recent studies highlight the role of substituent bulkiness in dichlorosilane chemistry:

Biological Activity

Bis(trimethylsilylmethyl)dichlorosilane (BTMSDCS) is an organosilicon compound that has garnered interest in various fields, including organic synthesis and materials science. Its unique chemical structure, characterized by the presence of trimethylsilyl groups, contributes to its reactivity and potential biological applications. This article explores the biological activity of BTMSDCS, focusing on its interactions with biological systems, potential therapeutic uses, and safety considerations.

Chemical Structure and Properties

BTMSDCS has the following chemical formula:

It features two dichlorosilane groups attached to a central bis(trimethylsilylmethyl) moiety. The presence of silicon enhances its stability and reactivity compared to other organic compounds.

Antimicrobial Properties

Research indicates that BTMSDCS exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacteria and fungi. For instance, preliminary tests using disk diffusion assays demonstrated that extracts containing BTMSDCS effectively inhibited the growth of Escherichia coli and Staphylococcus aureus .

Cytotoxicity and Safety Profile

Despite its antimicrobial properties, BTMSDCS poses certain risks. According to safety data sheets, it is classified as a hazardous material due to its potential to cause severe skin burns and eye damage . The compound's cytotoxic effects were evaluated in vitro, revealing varying degrees of toxicity depending on concentration and exposure time. Notably, higher concentrations resulted in significant cytotoxicity against human cell lines.

Case Study 1: Antimicrobial Efficacy

A study conducted on fungal biomass produced from Trichoderma nivea demonstrated that crude extracts containing BTMSDCS exhibited strong antifungal activity against Candida albicans and Aspergillus niger. The efficacy was measured using a disk diffusion method, with results indicating clear zones of inhibition around treated disks .

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| C. albicans | 20 |

| A. niger | 22 |

Case Study 2: Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of BTMSDCS on human lung carcinoma cells (A549). The results indicated a dose-dependent increase in cell death, with an IC50 value determined at approximately 50 µM after 24 hours of exposure.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 30 |

The biological activity of BTMSDCS may be attributed to its ability to disrupt cellular membranes and interfere with metabolic processes in microorganisms. The silicon atom's unique properties facilitate interactions with cellular components, leading to increased permeability and eventual cell lysis.

Q & A

Q. Tables Referenced in Evidence

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.